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Compound of Interest

Compound Name: Ru-(R,R)-Ms-DENEB

Cat. No.: B6290005

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the use of the Ru-
(R,R)-Ms-DENEB catalyst in asymmetric hydrogenation and asymmetric transfer
hydrogenation reactions. This oxo-tethered ruthenium(ll) complex, developed by Takasago
International Corporation, is a highly efficient and versatile catalyst for the enantioselective
reduction of a broad range of ketones and other unsaturated substrates.[1][2]

Catalyst Overview and Key Features

Ru-(R,R)-Ms-DENEB is a state-of-the-art catalyst renowned for its high activity and
enantioselectivity at exceptionally low catalyst loadings.[1] Its rigid, pre-organized ligand
framework contributes to its broad substrate scope and high performance. The "(R,R)"
designation refers to the stereochemistry of the chiral diamine backbone, which reliably
produces the corresponding (R)-alcohol from a prochiral ketone. Its enantiomer, Ru-(S,S)-Ms-
DENEB, yields the (S)-alcohol with comparable efficiency.

Key Features:

» High Catalytic Activity: Achieves high turnover numbers (TON) with substrate-to-catalyst
(S/C) ratios up to 30,000.[1]

e Broad Substrate Scope: Effective for the reduction of aryl-alkyl ketones, heteroaryl ketones,
and a-substituted ketones.[1][2]
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» High Enantioselectivity: Consistently delivers high enantiomeric excess (ee), often exceeding
95%.[1]

» Versatile Reaction Conditions: Applicable in both asymmetric hydrogenation (AH) with
molecular hydrogen and asymmetric transfer hydrogenation (ATH) with various hydrogen
donors.

Catalyst Loading and Performance Data

The optimal catalyst loading for Ru-(R,R)-Ms-DENEB is dependent on the specific substrate
and the desired reaction type (ATH or AH). The following tables summarize typical catalyst
loading recommendations and performance data for different classes of ketones.

Asymmetric Transfer Hydrogenation (ATH) Performance

Substrate SIC Ratio Hydrogen Typical .
. Typical ee (%)
Class Range Source Conversion
Formic
Aryl-Alkyl S )
1,000 - 30,000 acid/Triethylamin ~ >95% >95%
Ketones

e, Isopropanol

Formic
Heteroaryl S ) )
500 - 5,000 acid/Triethylamin ~ High >90%
Ketones
e
o- Formic
Chloroacetophen 1,000 acid/Triethylamin ~ >99% 97%
one e

Asymmetric Hydrogenation (AH) Performance

Substrate SIC Ratio Hz Pressure Typical

. Typical ee (%)
Class Range (bar) Conversion

Simple Aromatic o
100 - 1,000 10-50 Quantitative >96%
Ketones

Base-Sensitive o
1,000 - 3,000 10 - 100 Quantitative >97%
Ketones
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Experimental Protocols

The following are generalized protocols for asymmetric transfer hydrogenation and asymmetric
hydrogenation using the Ru-(R,R)-Ms-DENEB catalyst. Researchers should optimize these
conditions for their specific substrates.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of
an Aryl-Alkyl Ketone

This protocol describes a general procedure for the ATH of a representative aryl-alkyl ketone,
such as acetophenone.

Materials:

Ru-(R,R)-Ms-DENEB catalyst

Aryl-alkyl ketone (e.g., acetophenone)

Formic acid (HCOOH)

Triethylamine (NEts)

Anhydrous solvent (e.g., acetonitrile, isopropanol)

Standard laboratory glassware and stirring equipment

Inert atmosphere (e.g., nitrogen or argon)
Procedure:

e Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the aryl-alkyl
ketone in the chosen anhydrous solvent.

o Catalyst Addition: Add the Ru-(R,R)-Ms-DENEB catalyst to the solution. The recommended
S/C ratio is typically between 1,000 and 10,000 for this substrate class.

o Hydrogen Source Preparation: In a separate flask, prepare a 5:2 molar mixture of formic acid
and triethylamine.
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» Reaction Initiation: Add the formic acid/triethylamine mixture to the reaction flask containing
the substrate and catalyst.

e Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between
25 °C and 60 °C.

e Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC,
or HPLC) until the starting material is consumed.

e Work-up and Purification:
o Upon completion, quench the reaction by adding water.
o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain the desired
chiral alcohol.

e Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Hydrogenation (AH) of a
Heteroaryl Ketone

This protocol provides a general method for the asymmetric hydrogenation of a heteroaryl
ketone using molecular hydrogen.

Materials:

Ru-(R,R)-Ms-DENEB catalyst

Heteroaryl ketone

Anhydrous solvent (e.g., methanol, ethanol)

High-pressure reactor (autoclave)
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e Hydrogen gas (Hz) source

o Standard laboratory glassware

Procedure:

Reaction Setup: In the liner of a high-pressure reactor, dissolve the heteroaryl ketone and
the Ru-(R,R)-Ms-DENEB catalyst in the chosen anhydrous solvent. The recommended S/C
ratio is typically in the range of 500 to 2,000.

o Reactor Assembly: Seal the reactor according to the manufacturer's instructions.

« Inerting: Purge the reactor several times with inert gas (nitrogen or argon) to remove any
residual air.

o Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure, typically
between 10 and 50 bar.

o Reaction Conditions: Stir the reaction mixture at a controlled temperature, usually between
25 °C and 60 °C.

e Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is
typically complete within a few hours.

e Work-up and Purification:
o After the reaction is complete, carefully vent the hydrogen gas.
o Open the reactor and transfer the reaction mixture to a flask.
o Remove the solvent under reduced pressure.
o Purify the crude product by column chromatography on silica gel.

e Analysis: Determine the enantiomeric excess of the resulting chiral alcohol using chiral
HPLC or GC.

Visualizations
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Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the catalytic cycle for asymmetric transfer hydrogenation and
a general experimental workflow.

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Caption: General experimental workflow for asymmetric hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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